

7-Methoxy-4-nitro-1H-indole molecular weight

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Compound of Interest

Compound Name: **7-Methoxy-4-nitro-1H-indole**

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An In-Depth Technical Guide to **7-Methoxy-4-nitro-1H-indole**: Synthesis, Properties, and Applications in Drug Discovery

Abstract

7-Methoxy-4-nitro-1H-indole is a heterocyclic aromatic compound belonging to the vast family of indole derivatives. The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The strategic placement of methoxy and nitro functional groups on this scaffold is a common approach to modulate electronic properties and biological function. This technical guide provides a comprehensive overview of **7-Methoxy-4-nitro-1H-indole**, detailing its physicochemical properties, a plausible synthetic route with a hypothetical experimental protocol, and a discussion of its potential applications in research and drug development. Due to the limited availability of direct experimental data, this guide synthesizes information from related analogues to offer scientifically grounded predictions and insights for researchers, scientists, and drug development professionals.

Introduction

The indole nucleus is a cornerstone of medicinal chemistry, present in compounds ranging from the essential amino acid tryptophan to potent pharmaceuticals. Methoxy-substituted indoles have garnered significant attention as the electron-donating nature of the methoxy group can enhance biological activity and influence metabolic pathways^{[1][2][3]}. Conversely, the nitro group, a strong electron-withdrawing moiety, is a key functional group in many biologically active compounds and often serves as a crucial intermediate for further chemical

transformations[4]. The combination of these two groups on the indole scaffold in **7-Methoxy-4-nitro-1H-indole** creates a molecule with unique electronic characteristics and significant potential as a synthetic building block for novel therapeutic agents. This guide aims to consolidate the known information and provide a forward-looking perspective on the utility of this compound.

Physicochemical Properties

The fundamental properties of **7-Methoxy-4-nitro-1H-indole** are summarized below. These values are critical for planning synthetic transformations, purification procedures, and formulation studies.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₈ N ₂ O ₃	[5][6]
Molecular Weight	192.17 g/mol	[5][7][8]
CAS Number	175913-32-3 or 175913-27-6	[5][6][7][8][9][10][11][12]
Polar Surface Area (PSA)	70.84 Å ²	[6]
LogP (calculated)	2.6079	[6]
Appearance	(Predicted) Yellow to brown solid	N/A
Storage Temperature	Room Temperature (sealed, dry)	[6]

Note on CAS Number: Chemical databases and suppliers show two primary CAS numbers for this structure. The number 175913-32-3 is frequently listed for "**7-Methoxy-4-nitro-1H-indole**," while 175913-27-6 is often associated with the IUPAC-preferred name "4-Methoxy-7-nitro-1H-indole".[6][9][11][12] Researchers should verify the CAS number with their specific supplier.

Chemical Structure:

Caption: 2D Structure of **7-Methoxy-4-nitro-1H-indole**.

Synthesis and Characterization

While a specific, peer-reviewed synthesis for **7-Methoxy-4-nitro-1H-indole** is not readily available in the literature, a viable pathway can be proposed based on established methods for indole nitration.

Proposed Synthetic Pathway: Electrophilic Nitration

The most direct approach to **7-Methoxy-4-nitro-1H-indole** is the electrophilic nitration of the precursor, 7-Methoxy-1H-indole[13]. The indole ring is highly activated towards electrophilic substitution, primarily at the C3 position[4]. However, the directing effects of the existing methoxy group at C7 must be considered. The methoxy group is an ortho-, para-director. In this case, it will direct incoming electrophiles to the C2, C4, and C6 positions.

The reaction is expected to yield a mixture of constitutional isomers, including the desired 4-nitro product alongside the 2-nitro, 6-nitro, and potentially the 5-nitro isomers. The formation of the 5-nitro isomer is a known outcome in the nitration of 7-methoxy-1H-indole[14]. The regioselectivity can be influenced by the choice of nitrating agent and reaction conditions[15][16]. Consequently, chromatographic separation is essential for isolating the target compound.

Experimental Protocol (Hypothetical)

This protocol is an illustrative example based on the nitration of related indole compounds and requires empirical optimization[14].

Objective: To synthesize **7-Methoxy-4-nitro-1H-indole** via nitration of 7-methoxy-1H-indole.

Materials:

- 7-Methoxy-1H-indole
- Acetic Anhydride
- Fuming Nitric Acid (HNO_3)
- Dichloromethane (DCM)
- Saturated Sodium Bicarbonate (NaHCO_3) solution

- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO₄)
- Silica Gel for column chromatography
- Hexanes and Ethyl Acetate (for chromatography)

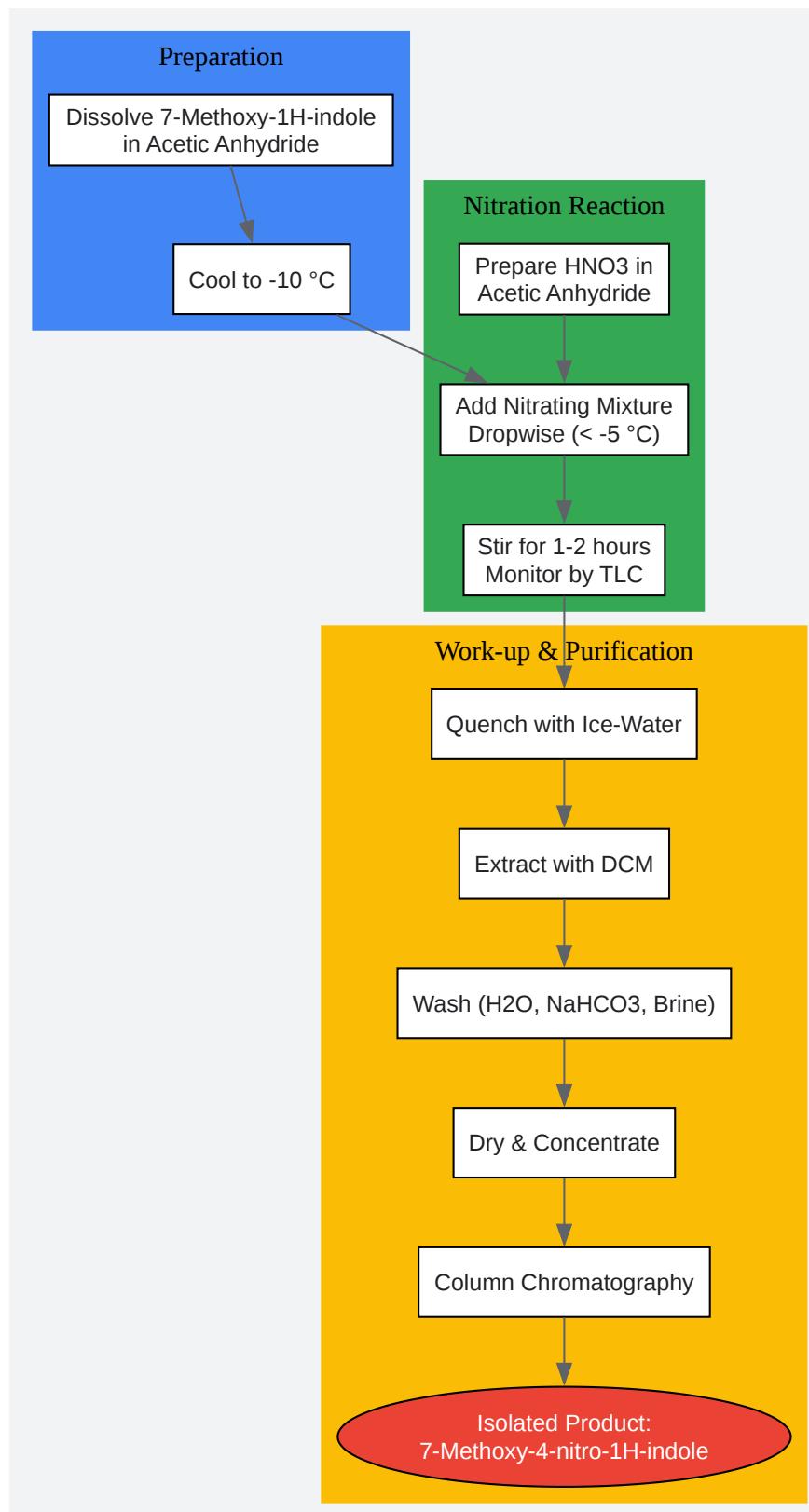
Procedure:

- Preparation: Dissolve 7-methoxy-1H-indole (1.0 eq) in acetic anhydride at -10 °C in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
- Nitration: Prepare a solution of fuming nitric acid (1.1 eq) in acetic anhydride. Add this nitrating mixture dropwise to the indole solution over 30 minutes, maintaining the temperature below -5 °C.
- Reaction: Stir the reaction mixture at -10 °C to 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: Upon completion, carefully pour the reaction mixture into ice-water. Extract the aqueous mixture three times with dichloromethane.
- Neutralization & Washing: Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.
- Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
- Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent to separate the isomers and isolate the **7-Methoxy-4-nitro-1H-indole**.

Characterization (Predicted)

In the absence of published experimental spectra, the following characteristics can be predicted based on the structure and data from analogous compounds.[\[17\]](#)[\[18\]](#)

- ^1H NMR: The spectrum would show distinct signals for the aromatic protons on the indole ring, with chemical shifts influenced by the electron-donating methoxy group and the electron-withdrawing nitro group. A singlet for the methoxy protons would be expected around 3.9-4.1 ppm. The N-H proton would appear as a broad singlet at a downfield shift (> 8.0 ppm).
- ^{13}C NMR: The spectrum would display nine distinct carbon signals. The carbon atoms attached to the oxygen (C7) and the nitro group (C4) would be significantly shifted. Software-based prediction tools can provide more precise estimated chemical shifts[19][20].
- IR Spectroscopy: Characteristic peaks would include a broad N-H stretch ($\sim 3300\text{-}3400\text{ cm}^{-1}$), aromatic C-H stretches ($\sim 3100\text{ cm}^{-1}$), asymmetric and symmetric N-O stretches for the nitro group ($\sim 1520\text{ cm}^{-1}$ and $\sim 1340\text{ cm}^{-1}$, respectively), and C-O stretches for the methoxy group ($\sim 1250\text{ cm}^{-1}$ and $\sim 1050\text{ cm}^{-1}$).
- Mass Spectrometry (MS): The molecular ion peak $[\text{M}]^+$ would be observed at $\text{m/z} = 192.17$.

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Caption: Proposed workflow for the synthesis and purification of **7-Methoxy-4-nitro-1H-indole**.

Potential Applications in Research and Drug Development

While specific biological activities for **7-Methoxy-4-nitro-1H-indole** have not been reported, its structural motifs suggest significant potential in drug discovery.

Role as a Synthetic Intermediate

The primary and most immediate application is as a versatile chemical intermediate. The nitro group can be readily reduced to an amine, which can then be functionalized in numerous ways (e.g., acylation, alkylation, diazotization) to generate a library of novel compounds for screening.

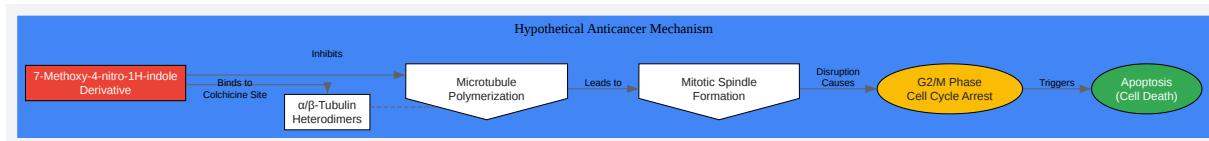
Potential Biological Activity

- **Anticancer Agents:** Many indole derivatives are known to exhibit potent anticancer activity by inhibiting tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis[21][22][23][24][25]. The specific substitution pattern of **7-Methoxy-4-nitro-1H-indole** could be explored for its potential to interact with the colchicine binding site on tubulin, a key target for cancer therapy.
- **Aryl Hydrocarbon Receptor (AhR) Modulation:** Methoxyindoles have been identified as both agonists and antagonists of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in cellular responses to environmental toxins and in the regulation of immune responses[1][2]. Investigating the effect of **7-Methoxy-4-nitro-1H-indole** on AhR could reveal novel therapeutic avenues.
- **Other Potential Activities:** The broader indole family exhibits a vast range of pharmacological effects, including anti-inflammatory, antimicrobial, and antiviral properties[26]. This compound serves as a valuable starting point for exploring these activities.

Potential Mechanism of Action (Hypothetical): Tubulin Polymerization Inhibition

Based on extensive literature on related indole compounds, a plausible mechanism of action for the potential anticancer activity of derivatives of **7-Methoxy-4-nitro-1H-indole** is the

inhibition of microtubule formation.



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